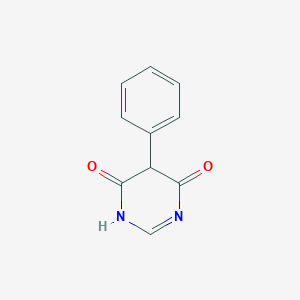

5-Phenyl-4,6(1H,5H)-pyrimidinedione

Description

Significance of Heterocyclic Compounds, Specifically Pyrimidinediones, in Organic and Medicinal Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to organic and medicinal chemistry. Nitrogen-containing heterocycles are a particularly important class of these compounds, contributing significantly to biological and industrial processes that help in understanding life itself. nih.gov Among these, the pyrimidine (B1678525) ring system is of paramount importance as it is a core component of nucleic acids (cytosine and thymine (B56734) in DNA, and uracil (B121893) in RNA), vitamins, and enzymes. ijpbs.comjuniperpublishers.com The versatility of the pyrimidine scaffold has led to its incorporation into a wide array of therapeutically significant molecules. nih.gov

Pyrimidine derivatives are known to exhibit a broad spectrum of biological activities. ijpbs.commdpi.com These include, but are not limited to, antibacterial, antifungal, antiviral, anti-inflammatory, anticancer, and antihypertensive properties. nih.govmdpi.com The ability of the pyrimidine ring to engage in hydrogen bonding and act as a bioisostere for other aromatic systems enhances the pharmacokinetic and pharmacodynamic properties of drugs. mdpi.com A special class of pyrimidine derivatives, the barbiturates, which are derived from barbituric acid, have historically been used for their sedative-hypnotic and anticonvulsant effects. ijpbs.comwikipedia.org The ongoing research into pyrimidine derivatives continues to yield compounds with potential therapeutic applications. ijpsjournal.comresearchgate.net

Overview of the 4,6(1H,5H)-Pyrimidinedione Core Structure and its Research Relevance

The 4,6(1H,5H)-pyrimidinedione core is a key structural motif in a variety of biologically active compounds. This six-membered heterocyclic ring contains two nitrogen atoms at positions 1 and 3, and two carbonyl groups at positions 4 and 6. The basic structure is presented below:

| Property | Value |

| IUPAC Name | 1H-pyrimidine-4,6-dione |

| Molecular Formula | C₄H₄N₂O₂ |

| Molar Mass | 112.09 g/mol |

| Canonical SMILES | C1C(=O)NC=NC1=O |

| Data sourced from PubChem CID 2771092 nih.gov |

The research relevance of the 4,6(1H,5H)-pyrimidinedione core lies in its utility as a scaffold for the development of novel compounds with diverse pharmacological activities. For instance, N-substituted 6-phenylpyrimidinones and pyrimidinediones have been investigated for their diuretic, hypotensive, and anti-inflammatory activities. nih.gov Furthermore, derivatives of the related pyrimidine-2,4,6(1H,3H,5H)-trione (barbituric acid) have been synthesized and evaluated as inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), a target for anti-inflammatory drugs. nih.govnih.gov The structural features of the 4,6(1H,5H)-pyrimidinedione core allow for substitutions at various positions, enabling the fine-tuning of its biological and physicochemical properties.

Historical Context of 5-Phenyl-4,6(1H,5H)-pyrimidinedione and Related Phenyl-Substituted Analogues in Chemical Research

The study of pyrimidine and its derivatives dates back to the late 19th and early 20th centuries. Barbituric acid was first synthesized in 1864 by Adolf von Baeyer. wikipedia.org This was followed by the discovery of uracil in 1900. wikipedia.org The synthesis of pyrimidine derivatives gained significant momentum with the development of reactions like the Biginelli reaction, first described in 1891, which allows for the efficient production of dihydropyrimidines. mdpi.com

Research into phenyl-substituted pyrimidines has been a continuous area of interest. In 1986, a study on N-substituted 6-phenylpyrimidinones and pyrimidinediones reported on their hypotensive and anti-inflammatory activities, which was a deviation from the then-primary focus on their antiviral properties. nih.gov This highlighted the potential for discovering new biological activities through structural modifications of the pyrimidine core. More recently, research has focused on the design and synthesis of more complex phenyl-substituted pyrimidinedione derivatives. For example, 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones have been designed as potent and selective inhibitors of human mPGES-1, which is a promising target for next-generation anti-inflammatory drugs. nih.govnih.govresearchgate.net

The synthesis of such complex molecules often involves multi-step protocols. A common approach for creating 5-substituted pyrimidine-2,4,6(1H,3H,5H)-triones involves the Knoevenagel condensation of an appropriate aldehyde with barbituric acid or its derivatives. nih.gov The historical and ongoing research into phenyl-substituted pyrimidinediones underscores the enduring importance of this class of compounds in the quest for new and effective therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

5-phenyl-1H-pyrimidine-4,6-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-9-8(10(14)12-6-11-9)7-4-2-1-3-5-7/h1-6,8H,(H,11,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFALVNGQEIQZIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=O)NC=NC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201293892 | |

| Record name | 5-Phenyl-4,6(1H,5H)-pyrimidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201293892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63447-39-2 | |

| Record name | 5-Phenyl-4,6(1H,5H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63447-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Phenyl-4,6(1H,5H)-pyrimidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201293892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Phenyl 4,6 1h,5h Pyrimidinedione and Its Analogues

Classical Synthetic Routes to the Pyrimidinedione Core

The foundational approaches to constructing the pyrimidinedione ring system have traditionally relied on condensation reactions of open-chain precursors. These methods, while established, are continually being refined to improve yields and expand the diversity of accessible derivatives.

Condensation Reactions Involving Barbituric Acid Derivatives

Barbituric acid and its derivatives are versatile starting materials for the synthesis of a wide array of fused and substituted pyrimidines. journalijar.com The reactivity of the C5 methylene (B1212753) group in barbituric acid allows for condensation with various electrophiles. For instance, Knoevenagel condensation of barbituric acid with aldehydes can yield 5-arylmethylene derivatives. bohrium.com These intermediates can then be further modified.

Three-component reactions involving barbituric acids, aldehydes, and other reagents are particularly common. For example, the reaction of barbituric acid, an aldehyde, and an active methylene compound like malononitrile (B47326) can lead to the formation of pyranopyrimidines. nih.gov The mechanism often involves an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the barbituric acid and subsequent cyclization. nih.gov

| Reactants | Catalyst/Conditions | Product Type | Reference |

| Barbituric acid, Aldehyde, Malononitrile | Ethanol, 25°C | Pyranopyrimidine | nih.gov |

| Barbituric acid, Aldehyde, Ammonia/Aniline | - | Pyrido[2,3-d:6,5-d']dipyrimidine | znaturforsch.com |

| Barbituric acid, Aldehyde, 6-Aminouracil (B15529) | Refluxing water | Pyrido[2,3-d:6,5-d']dipyrimidine | znaturforsch.com |

Synthetic Approaches Utilizing Malonamide (B141969) Derivatives

Malonamides and their derivatives serve as crucial precursors for the pyrimidinedione core. The condensation of a malonamide with an appropriate three-carbon unit, or the cyclization of a suitably substituted malonamide derivative, can lead to the formation of the desired heterocyclic ring. These approaches are fundamental in building the pyrimidine (B1678525) framework, which can then be further functionalized.

Targeted Synthesis of 5-Phenyl Substituted Pyrimidinediones

The introduction of a phenyl group at the 5-position of the pyrimidinedione ring is a key step in the synthesis of the target compound and its analogues. This can be achieved through various strategies, either by incorporating the phenyl group from the start or by adding it to a pre-formed pyrimidine ring.

Strategies for the Introduction of the Phenyl Moiety at Position 5

One of the most direct methods for introducing the phenyl group at the 5-position is through the use of a phenyl-substituted precursor. For example, the condensation of phenylmalonamide with an appropriate cyclizing agent can directly yield 5-phenyl-4,6(1H,5H)-pyrimidinedione.

Alternatively, multicomponent reactions offer an efficient route. A one-pot reaction of an aryl aldehyde (such as benzaldehyde), an active methylene compound, and a urea (B33335) or thiourea (B124793) derivative can lead to the formation of 5-aryl substituted dihydropyrimidines, a reaction famously known as the Biginelli reaction. researchgate.netresearchgate.net While the classic Biginelli reaction yields dihydropyrimidines, modifications and variations of this reaction can be used to access the desired this compound core.

Recent research has focused on the development of novel anti-tubercular agents based on 5-phenyl substituted-5,6-dihydropyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione compounds, highlighting the importance of this structural motif. nih.gov

| Precursor Type | Reaction Type | Key Feature | Reference |

| Phenylmalonamide | Cyclocondensation | Direct incorporation of the phenyl group | - |

| Benzaldehyde, Active Methylene Compound, Urea/Thiourea | Biginelli Reaction | One-pot synthesis of 5-phenyl substituted core | researchgate.netresearchgate.net |

Derivatization from Related Pyrimidine Precursors

Another synthetic avenue involves the modification of a pre-existing pyrimidine ring. This can be achieved through reactions such as palladium-catalyzed cross-coupling reactions. For instance, a 5-halopyrimidine derivative can be coupled with a phenylboronic acid (Suzuki coupling) or other organometallic phenyl reagents to introduce the phenyl group at the desired position. researchgate.net This method provides a versatile way to introduce a variety of substituted phenyl groups.

The synthesis of pyrimidine derivatives through the cyclization of chalcones with guanidine (B92328) hydrochloride is another common strategy. nih.gov While this typically leads to 2-aminopyrimidines, the core pyrimidine structure can be further modified.

Modern Synthetic Advancements and Mechanistic Considerations

Modern synthetic chemistry has focused on developing more efficient, environmentally friendly, and versatile methods for the synthesis of pyrimidine derivatives. This includes the use of microwave irradiation, ultrasound, and green catalysts to improve reaction rates and yields. znaturforsch.comresearchgate.net

Mechanistic studies, often aided by computational methods, have provided deeper insights into the reaction pathways of these syntheses. For example, understanding the mechanism of the Biginelli reaction has allowed for the development of new catalysts and reaction conditions to control the stereochemistry and improve the efficiency of the reaction.

The development of novel multicomponent reactions continues to be a major focus, allowing for the rapid assembly of complex molecular scaffolds from simple starting materials in a single step. nih.govznaturforsch.com These advancements are crucial for the efficient discovery and development of new pyrimidine-based compounds with potential biological activity.

Microwave-Assisted Synthesis of Pyrimidinedione Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient synthesis of heterocyclic compounds, including pyrimidinedione derivatives. researchgate.net This technique often leads to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. researchgate.net

A notable application of this technology is the synthesis of pyrimido[4,5-b]quinolines derivatives, where microwave irradiation at 480 W and 85°C for 6-9 minutes provides an efficient route. researchgate.net This method is versatile, accommodating aromatic aldehydes with both electron-donating and electron-withdrawing groups, as well as heterocyclic aldehydes. researchgate.net Similarly, novel 6-methoxy-5,6-dihydro-5-azapurines have been synthesized using a simple and fast microwave-assisted method that utilizes accessible reagents like trimethyl orthoformate and acetic acid. nih.gov This approach has been successful in creating a series of 8-substituted 5,6-dihydro-5-azapurines with yields ranging from 70% to 86%. nih.gov

The synthesis of poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA) with well-defined end groups and narrow dispersity has also been achieved through microwave-assisted techniques. uni-bayreuth.de Furthermore, the synthesis of pyrazole (B372694) derivatives clubbed with 1,2,4-triazole (B32235) has been efficiently developed using microwave assistance, highlighting the broad applicability of this method. nih.gov

The following table summarizes the conditions and outcomes of various microwave-assisted syntheses of pyrimidine and related heterocyclic derivatives.

| Product | Reactants | Conditions | Yield | Reference |

| Pyrimido[4,5-b]quinolines | Aromatic/Heterocyclic Aldehydes, etc. | 480 W, 85°C, 6-9 min | Not Specified | researchgate.net |

| 6-Methoxy-5,6-dihydro-5-azapurines | Trimethyl orthoformate, Acetic acid, Formamidines | Microwave Irradiation | 70-86% | nih.gov |

| Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] | Monomers | Microwave Irradiation | Not Specified | uni-bayreuth.de |

| 1-[5-(Substituted Aryl)-1H-Pyrazol-3-yl]-3,5-Diphenyl-1H-1,2,4-Triazole | Chalcones, Hydrazine Hydrate | Microwave Irradiation | Not Specified | nih.gov |

Multi-component Reactions Leading to Pyrimidinedione Scaffolds

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules like pyrimidinedione derivatives from simple starting materials in a one-pot fashion. semanticscholar.org These reactions are advantageous as they reduce the number of synthetic steps, minimize waste, and allow for the rapid generation of molecular diversity. semanticscholar.org

One such example is the synthesis of 5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione analogs. semanticscholar.org This MCR provides a simple, economical, and high-yield route to these compounds in a short time, overcoming the drawbacks of conventional methods. semanticscholar.org A theoretical study on the aqueous-phase multicomponent reaction for the synthesis of pyrido[2,3-d]pyrimidines detailed the mechanistic steps, including Knoevenagel condensation, Michael addition, and cyclization, providing insight into the reaction pathway. nih.gov

Another application of MCRs is the one-pot, three-component synthesis of novel gramine (B1672134) derivatives from indole (B1671886) or N-methylindole, an aromatic aldehyde, and an amino pyrimidine under solvent- and catalyst-free conditions. erciyes.edu.tr This green methodology highlights the efficiency and environmental benefits of MCRs. erciyes.edu.tr Furthermore, the synthesis of 5H-chromeno[2,3-d]pyrimidin-5-one derivatives has been achieved through a microwave-promoted multicomponent reaction of 3-formylchromones, amines, and paraformaldehyde under catalyst-free and solvent-free conditions. researchgate.net

The following table presents examples of pyrimidinedione and related heterocyclic scaffolds synthesized via multi-component reactions.

| Product | Reaction Type | Key Reactants | Noteworthy Features | Reference |

| 5,6,7,8-tetrahydropyrimido[4,5-d] pyrimidine-2,4(1H,3H)-dione analogs | MCR | 6-Aminouracil, Aldehyde, etc. | Simple, economical, high yield | semanticscholar.org |

| Pyrido[2,3-d]pyrimidines | Aqueous-Phase MCR | Benzaldehyde, Meldrum's acid, 6-aminouracil | Mechanistic steps elucidated | nih.gov |

| Gramine derivatives | One-pot, three-component | Indole/N-methylindole, Aromatic aldehyde, Aminopyrimidine | Solvent- and catalyst-free, green method | erciyes.edu.tr |

| 5H-Chromeno[2,3-d]pyrimidin-5-one derivatives | Microwave-promoted MCR | 3-Formylchromones, Amines, Paraformaldehyde | Catalyst- and solvent-free | researchgate.net |

Photochemical Synthesis and Transformations of Pyrimidinedione Derivatives

Photochemical reactions provide unique pathways for the synthesis and transformation of heterocyclic compounds, including pyrimidinedione derivatives, by accessing excited states with distinct reactivity.

The photolysis of 5-substituted 6-azido-1,3-dimethyluracils in the presence of nucleophiles demonstrates diverse transformations. rsc.org For instance, irradiation of 5-alkyl-6-azidouracils with amines leads to a ring expansion, forming 1,3,5-triazepine derivatives. rsc.org In contrast, photolysis of 6-azido-1,3,5-trimethyluracil in alcohol results in 6,6-dialkoxy-5-amino-5,6-dihydrouracils, while irradiation in water causes a ring contraction to a hydantoin (B18101) ring system. rsc.org 6-Azido-5-cyano-1,3-dimethyluracil is transformed into 1,3,5-triazepines when irradiated in the presence of alcohols. rsc.org

A method for the synthesis of pyrimidines containing an allomaltol unit has been developed, and their photochemical behavior was investigated. beilstein-journals.org The primary photochemical pathway for the hydroxy derivatives is a 6π-electrocyclization of the 1,3,5-hexatriene (B1211904) system followed by a nih.govresearchgate.net-H sigmatropic shift to yield dihydrobenzo[h]pyrano[2,3-f]quinazolines. beilstein-journals.org For methylated analogs, the photoreaction proceeds in two directions, forming a mixture of the corresponding dihydrobenzo[h]pyrano[2,3-f]quinazolines and polyaromatic products. beilstein-journals.org

The photochemical transformation of pyridinium (B92312) salts into various structurally complex motifs has also been extensively studied, offering synthetic routes to aminocyclopentene derivatives. researchgate.net Furthermore, the photochemical transformation of a perylene (B46583) diimide derivative has been shown to be beneficial for the in situ formation of a molecular photocatalyst for the hydrogen evolution reaction. rsc.org

The table below outlines key photochemical transformations of pyrimidine derivatives.

| Starting Material | Conditions | Product(s) | Transformation Type | Reference |

| 5-Alkyl-6-azido-1,3-dimethyluracils | Photolysis with amines | 1,3,5-Triazepine derivatives | Ring Expansion | rsc.org |

| 6-Azido-1,3,5-trimethyluracil | Photolysis in alcohols | 6,6-Dialkoxy-5-amino-5,6-dihydrouracils | Addition | rsc.org |

| 6-Azido-1,3,5-trimethyluracil | Photolysis in water | 3,5-Dimethylhydantoin | Ring Contraction | rsc.org |

| 6-Azido-5-cyano-1,3-dimethyluracil | Photolysis in alcohols | 1,3,5-Triazepine derivatives | Ring Expansion | rsc.org |

| Pyrimidines with allomaltol unit (hydroxy derivatives) | UV irradiation | Dihydrobenzo[h]pyrano[2,3-f]quinazolines | 6π-Electrocyclization and nih.govresearchgate.net-H sigmatropic shift | beilstein-journals.org |

| Pyrimidines with allomaltol unit (methylated derivatives) | UV irradiation | Dihydrobenzo[h]pyrano[2,3-f]quinazolines and polyaromatic products | Competing photoreaction pathways | beilstein-journals.org |

Chemical Reactivity and Transformation Pathways of 5 Phenyl 4,6 1h,5h Pyrimidinedione Derivatives

Electrophilic and Nucleophilic Reactivity of the Pyrimidinedione Ring System

The pyrimidinedione ring system in 5-phenyl-4,6(1H,5H)-pyrimidinedione exhibits a dualistic nature in its reactivity, capable of engaging with both electron-deficient and electron-rich species. The electron-withdrawing character of the two carbonyl groups and the nitrogen atoms renders the pyrimidine (B1678525) ring generally electron-poor, making it susceptible to nucleophilic attack. Conversely, the active methylene (B1212753) group at the C5 position, flanked by two carbonyls, provides a site for electrophilic substitution, particularly after deprotonation to its enolate form.

Electrophilic Reactions:

Electrophilic substitution typically occurs at the C5 position, which is activated by the adjacent carbonyl groups. One notable example of an electrophilic substitution is the Vilsmeier-Haack reaction. This reaction, which employs a Vilsmeier reagent (commonly a mixture of phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide), is a powerful method for the formylation of activated aromatic and heterocyclic compounds. ijpcbs.comnih.gov While direct formylation of this compound is not extensively documented in readily available literature, the reaction is known to occur on related activated pyrimidine systems. For instance, the Vilsmeier-Haack reaction on aminopyrimidinones, which are structurally similar, leads to the formation of β-chlorovinylaldehyde derivatives. nih.gov This suggests that under appropriate conditions, the C5 position of this compound could undergo formylation or other electrophilic substitutions.

Nucleophilic Reactions:

The pyrimidinedione ring is susceptible to nucleophilic attack, particularly at the carbonyl carbons and at the C2 and C6 positions, especially if leaving groups are present. General reactions of related pyrimidinetriones include oxidation, reduction, and nucleophilic substitution. For example, nucleophiles such as amines, thiols, or halides can substitute functional groups on the pyrimidine ring under acidic or basic conditions. The presence of good leaving groups, such as halogens, at the C4 or C6 positions significantly facilitates nucleophilic substitution.

Influence of Substituents on Chemical Reactivity and Reaction Selectivity

The substituents on both the pyrimidinedione ring and the C5-phenyl group exert a profound influence on the reactivity and selectivity of chemical transformations.

The phenyl group at the C5 position primarily influences the acidity of the N-H protons and the reactivity of the C5 position through steric and electronic effects. The steric bulk of the phenyl ring can hinder the approach of reagents to the adjacent carbonyl groups and the C5 position itself. Electronically, the phenyl group can withdraw or donate electron density via inductive and resonance effects, which can be further modulated by substituents on the phenyl ring itself.

For instance, the introduction of electron-withdrawing groups on the C5-phenyl ring would be expected to increase the acidity of the N-H protons, making deprotonation easier and potentially facilitating subsequent reactions. Conversely, electron-donating groups would decrease the acidity.

Substituents on the nitrogen atoms of the pyrimidinedione ring also play a critical role. N-alkylation or N-arylation can influence the solubility, stability, and biological activity of the molecule. oiccpress.com Furthermore, the nature of substituents at other positions on the pyrimidinedione ring can dictate the course of a reaction. For example, in nucleophilic substitution reactions, the presence of an electron-donating alkylamino group can deactivate the remaining chlorine atom in a dichloropyrimidine, making further substitution more difficult. researchgate.net

Hydrolytic Stability and Elucidation of Degradation Pathways

The hydrolytic stability of this compound is a critical parameter, particularly in pharmaceutical contexts. Barbiturates, which are structurally analogous 5,5-disubstituted pyrimidine-2,4,6(1H,3H,5H)-triones, undergo hydrolytic degradation, and their pathways can provide insights into the stability of the target compound.

The degradation of barbiturate (B1230296) salts in aqueous solutions is influenced by factors such as temperature, pH, and the nature of the substituents at the C5 position. oup.com The general degradation pathway involves the hydrolytic cleavage of the pyrimidine ring. This process typically leads to the formation of malonuric acids and substituted acetic acids, as well as acetureides and urea (B33335). oup.com

Under more drastic conditions, particularly with a ring structure at the C5 position like the phenyl group in the target compound, the acetureide can further degrade by losing a molecule of urea to form a disubstituted acetic acid. oup.com For instance, the degradation of thiobutabarbital (B3421131) in artificial gastric juice at elevated temperatures results in the substitution of the sulfur atom with an oxygen atom to form butabarbital. jst.go.jpnih.gov While specific studies on the degradation of this compound are not abundant, the established pathways for related barbiturates suggest that hydrolysis would likely proceed via ring opening. In some cases, microbial degradation can also be a pathway for the breakdown of barbiturates in the environment. mtsu.edu

| Degradation Condition | Potential Degradation Products | Reference |

| Aqueous solution (heat, alkalinity) | Malonuric acids, substituted acetic acids, acetureides, urea | oup.com |

| Drastic conditions (with C5-ring substituent) | Disubstituted acetic acid (from acetureide) | oup.com |

| Artificial gastric juice (for thiobarbiturates) | Oxidative desulfurization product | jst.go.jpnih.gov |

Cyclization Reactions and Formation of Fused Heterocyclic Systems

This compound and its derivatives are valuable precursors for the synthesis of a variety of fused heterocyclic systems, which are of significant interest in medicinal chemistry. These reactions often involve the condensation of the pyrimidinedione moiety with other reagents to build additional rings.

A prominent example is the synthesis of pyrimido[4,5-b]quinolines . These tricyclic structures can be prepared through multicomponent reactions involving a 6-aminouracil (B15529) derivative (which can be conceptually derived from this compound), an aldehyde, and a 1,3-dicarbonyl compound like dimedone or barbituric acid. nih.gov Mechanochemical approaches, such as ball-milling, have been employed to achieve this transformation in a solvent-free and catalyst-free manner. nih.gov

Another important class of fused heterocycles accessible from pyrimidinedione precursors is pyrimido[4,5-d]pyrimidines . These can be synthesized from 1,3-disubstituted 6-aminouracils, where a key step is a hydrazine-induced cyclization to form the second pyrimidine ring. nih.gov Various synthetic strategies, including the use of ionic liquid catalysts and microwave irradiation, have been developed to facilitate the one-pot synthesis of these compounds. oiccpress.comresearchgate.net

Furthermore, the pyrimidinedione scaffold can be used to construct thiazolo[5,4-d]pyrimidines . These fused systems are analogs of purines and have been investigated for their biological activities. nih.gov Their synthesis can be achieved from appropriately substituted pyrimidine precursors. nih.govnih.gov

| Fused Heterocyclic System | Synthetic Approach | Key Reagents/Conditions | References |

| Pyrimido[4,5-b]quinolines | Multicomponent reaction | 6-Aminouracil derivative, aldehyde, 1,3-dicarbonyl | nih.govnih.gov |

| Pyrimido[4,5-d]pyrimidines | Hydrazine-induced cyclization | 1,3-Disubstituted 6-aminouracils, hydrazine | nih.gov |

| Pyrimido[4,5-d]pyrimidines | One-pot multicomponent reaction | Aldehyde, barbituric acid, urea/thiourea (B124793) | oiccpress.comresearchgate.net |

| Thiazolo[5,4-d]pyrimidines | Multistep synthesis | Substituted pyrimidine precursors | nih.govnih.gov |

Tautomerism and Isomerism in Pyrimidinedione Derivatives

The structural diversity of this compound derivatives is further enriched by the phenomena of tautomerism and isomerism.

Tautomerism:

The most significant form of tautomerism in this system is keto-enol tautomerism . The 4,6-dione moiety can exist in equilibrium with its enol forms, where a proton migrates from a nitrogen or the C5 carbon to a carbonyl oxygen, resulting in a hydroxyl group and a carbon-carbon double bond. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the nature of substituents. nanalysis.comnih.govasu.edu For many simple carbonyl compounds, the keto form is heavily favored at equilibrium. asu.edu However, in β-dicarbonyl systems, the enol form can be significantly stabilized by intramolecular hydrogen bonding and conjugation. asu.edu Derivatives of 4-hydroxypyrimidine, which are tautomers of pyrimidin-4-ones, have been shown to exist predominantly in the keto form in the solid state. nih.gov

Isomerism:

A fascinating type of isomerism that can be exhibited by this compound derivatives is atropisomerism . Atropisomers are stereoisomers that arise from hindered rotation around a single bond. wikipedia.org In the case of 5-phenylpyrimidinedione derivatives, if the phenyl ring is appropriately substituted, particularly at the ortho positions, rotation around the C-C single bond connecting the phenyl and pyrimidinedione rings can be restricted. This restricted rotation can lead to the existence of stable, separable enantiomers or diastereomers. nih.govyoutube.comyoutube.com Studies on 5-aryluracils have shown that atropisomers can have significantly different biological activities. For example, with a 2-chloro-3-methoxyphenyl group at the 5-position of uracil (B121893), the aR-atropisomer was found to be much more potent as a GnRH antagonist than the aS-isomer. nih.gov

| Isomeric Phenomenon | Description | Key Structural Feature | References |

| Keto-Enol Tautomerism | Equilibrium between the dione (B5365651) and enol-hydroxy forms. | β-Dicarbonyl moiety | nanalysis.comnih.govasu.edu |

| Atropisomerism | Stereoisomerism due to restricted rotation around the C5-phenyl bond. | Bulky ortho-substituents on the phenyl ring. | wikipedia.orgnih.govnih.gov |

Advanced Spectroscopic and Crystallographic Investigations of 5 Phenyl 4,6 1h,5h Pyrimidinedione Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For Primidone, ¹H and ¹³C NMR spectra provide definitive confirmation of its molecular framework by identifying the chemical environment of each hydrogen and carbon atom.

In the ¹H NMR spectrum, the protons of the phenyl group typically appear as a multiplet in the aromatic region. The ethyl group gives rise to a characteristic quartet and triplet pattern. The methylene (B1212753) protons (CH₂) of the pyrimidine (B1678525) ring and the NH protons would also produce distinct signals, with their chemical shifts influenced by the surrounding functional groups and potential hydrogen bonding.

The ¹³C NMR spectrum complements the proton data by providing a signal for each unique carbon atom. The spectrum would show distinct peaks for the carbonyl carbons (C=O) of the dione (B5365651) structure, the carbons of the phenyl ring, the carbons of theethyl substituent, and the carbon atoms within the pyrimidine ring.

Table 1: Predicted NMR Data for Primidone

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 7.2 - 7.5 | Multiplet | Phenyl-H |

| ¹H | ~4.0 | Singlet/Broad | Methylene-H (ring CH₂) |

| ¹H | ~8.0 | Broad Singlet | NH |

| ¹H | 1.5 - 2.0 | Quartet | Ethyl-CH₂ |

| ¹H | 0.8 - 1.2 | Triplet | Ethyl-CH₃ |

| ¹³C | ~170 | Singlet | C=O |

| ¹³C | 125 - 140 | Multiplet | Phenyl-C |

| ¹³C | ~60 | Singlet | C5 (quaternary) |

| ¹³C | ~50 | Singlet | C2 (ring CH₂) |

| ¹³C | ~30 | Singlet | Ethyl-CH₂ |

| ¹³C | ~10 | Singlet | Ethyl-CH₃ |

| Note: This is a generalized prediction. Actual values may vary based on solvent and experimental conditions. |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Primidone exhibits characteristic absorption bands that confirm its key structural features. oup.com

The most prominent features in the IR spectrum of Primidone are the strong absorption bands corresponding to the carbonyl (C=O) and amine (N-H) groups of the pyrimidinedione ring. The presence of the phenyl group is indicated by C-H stretching vibrations of the aromatic ring and C=C stretching bands. The aliphatic C-H stretching from the ethyl group and the ring's methylene group are also observable. Primidone is known to exist in at least two polymorphic forms, which can show differences in their IR spectra due to variations in the crystal lattice and intermolecular interactions. oup.com

Table 2: Key IR Absorption Bands for Primidone

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3400 - 3200 | Medium-Strong, Broad | N-H Stretch | Amine |

| 3100 - 3000 | Medium | C-H Aromatic Stretch | Phenyl Ring |

| 2980 - 2850 | Medium | C-H Aliphatic Stretch | Ethyl & Methylene Groups |

| 1750 - 1680 | Strong | C=O Stretch | Carbonyl (Dione) |

| 1600 - 1450 | Medium-Weak | C=C Aromatic Stretch | Phenyl Ring |

| 1470 - 1430 | Medium | C-H Bend | Methylene Group |

Note: Data is generalized from typical functional group absorption regions and available spectral information for Primidone. nist.gov

Mass Spectrometry for Molecular Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing its fragmentation pattern upon ionization. The electron ionization (EI) mass spectrum of Primidone would show a molecular ion peak ([M]⁺) corresponding to its molecular weight (218.25 g/mol ). ebi.ac.uknist.gov

The fragmentation pattern is a unique fingerprint of the molecule. For Primidone, common fragmentation pathways would involve the loss of the ethyl group, the phenyl group, and cleavage of the pyrimidinedione ring. The analysis of these fragment ions helps to piece together the structure of the parent molecule.

Table 3: Expected Key Fragments in the Mass Spectrum of Primidone

| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Possible Neutral Loss |

| 218 | [C₁₂H₁₄N₂O₂]⁺ (Molecular Ion) | - |

| 189 | [M - C₂H₅]⁺ | Loss of ethyl group |

| 141 | [M - C₆H₅]⁺ | Loss of phenyl group |

| 117 | [C₆H₅-C-CO]⁺ | Cleavage of the pyrimidine ring |

| 104 | [C₆H₅-CH=NH]⁺ | Further fragmentation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Note: This table represents a plausible fragmentation pattern based on the structure of Primidone.

Electronic Absorption Spectroscopy and Solvatochromic Behavior Studies

Electronic absorption spectroscopy, typically using ultraviolet (UV) and visible light, provides information about the electronic transitions within a molecule. The UV spectrum of Primidone in various solvents would show absorption maxima related to the π → π* transitions of the phenyl ring and the n → π* transitions of the carbonyl groups. ebi.ac.uk

While detailed solvatochromic studies on Primidone are not extensively reported in the provided search results, the principles of solvatochromism can be applied. Solvatochromism is the change in the color of a substance when it is dissolved in different solvents, which reflects changes in the electronic ground and excited states of the molecule due to solvent polarity. For a molecule like Primidone with polar N-H and C=O bonds, changes in solvent polarity could lead to shifts in the absorption maxima. However, Primidone is poorly soluble in water and most organic solvents, which may complicate such studies. fda.gov

X-ray Crystallography for Solid-State Structural Determination

The dihydropyrimidine (B8664642) ring in Primidone is a six-membered heterocyclic ring. Due to the presence of sp³-hybridized carbon atoms, the ring is not planar. It would adopt a puckered conformation, likely a boat or a twisted-boat conformation, to minimize steric strain between the substituents, particularly the bulky phenyl and ethyl groups at the C5 position. The exact conformation would be determined by the interplay of steric and electronic factors within the molecule.

The way Primidone molecules are arranged in the crystal is dictated by intermolecular interactions. mdpi.comresearchgate.net The primary intermolecular forces at play in the Primidone crystal are hydrogen bonds. The N-H groups of the pyrimidine ring act as hydrogen bond donors, while the carbonyl (C=O) groups act as hydrogen bond acceptors. These hydrogen bonds would link the molecules together, forming extended networks or specific motifs like dimers.

Polymorphism and Ionic Forms in Crystalline Pyrimidinediones

The solid-state structure of pyrimidinedione derivatives is of significant interest due to the potential for polymorphism, a phenomenon where a compound can exist in multiple crystalline forms. This structural diversity arises from different arrangements of molecules in the crystal lattice and can significantly influence the physicochemical properties of the compound. The study of ionic forms is also crucial, as the acidic protons on the pyrimidine ring can be removed to form salts, leading to different crystal packing and properties.

While specific crystallographic data for 5-Phenyl-4,6(1H,5H)-pyrimidinedione is not extensively reported in publicly available literature, a comprehensive understanding of its probable polymorphic and ionic behavior can be extrapolated from detailed studies on structurally analogous compounds, most notably phenobarbital (B1680315) (5-ethyl-5-phenylbarbituric acid). The substitution of an ethyl group for a hydrogen atom at the 5-position is not expected to fundamentally alter the key intermolecular interactions that drive polymorphism and the formation of ionic species.

Research on phenobarbital has revealed a complex polymorphic landscape, with multiple crystalline forms having been identified and characterized. nih.gov This propensity for polymorphism is largely governed by the versatile hydrogen bonding capabilities of the pyrimidinedione core. The N-H groups act as hydrogen bond donors, while the carbonyl oxygens serve as acceptors.

The primary and most robust supramolecular motif observed in the crystal structures of phenobarbital polymorphs is the formation of hydrogen-bonded dimers. Specifically, two molecules associate through a pair of N-H···O=C hydrogen bonds, creating a characteristic R²₂(8) ring motif. These dimers then serve as the fundamental building blocks that pack in various ways to generate the different polymorphic forms. The variations in packing can involve different symmetry operations, such as inversion centers, glide planes, or screw axes, leading to distinct one-dimensional ribbon-like chains. nih.gov

Table 1: Crystallographic Data for a Representative Polymorph of a Phenyl-Substituted Pyrimidinedione Analogue (Phenobarbital, Form V)

| Parameter | Value |

| Compound | Phenobarbital (Form V) |

| Molecular Formula | C₁₂H₁₂N₂O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Z | 8 (Z' = 2) |

| a (Å) | Value not available |

| b (Å) | Value not available |

| c (Å) | Value not available |

| α (°) | 90 |

| β (°) | Value not available |

| γ (°) | 90 |

| Volume (ų) | Value not available |

| Key Hydrogen Bonding | N-H···O=C dimers |

Specific unit cell parameters for Form V of phenobarbital are not detailed in the provided search results, but the space group and the presence of two molecules in the asymmetric unit (Z'=2) are noted. nih.gov

The hydrogen atoms on the nitrogen atoms of the pyrimidinedione ring are acidic and can be deprotonated to form anionic species. These anions can then form salts with various cations. The formation of these ionic forms significantly alters the crystal packing due to the introduction of strong ionic interactions alongside the existing hydrogen bonding capabilities.

The preparation of the sodium salt of 5-ethyl-5-phenylbarbituric acid (phenobarbital sodium) is a well-established process, often involving the reaction of the parent compound with a sodium alkoxide, such as sodium methoxide. google.com The resulting salt exhibits different physical properties, including enhanced solubility in water, which is a direct consequence of its ionic nature.

The crystal structure of an ionic form of a related compound, 5-ethyl-5-phenylbarbituric acid triphenyl tetrazolium salt, has been determined by X-ray diffraction. uni.lu The analysis revealed a monoclinic crystal system with the space group P2₁/c. In this ionic form, the crystal packing is dictated by the electrostatic interactions between the barbiturate (B1230296) anion and the triphenyl tetrazolium cation, as well as by hydrogen bonding.

Table 2: Crystallographic Data for an Ionic Form of a Phenyl-Substituted Pyrimidinedione Analogue

| Parameter | Value |

| Compound | 5-Ethyl-5-phenylbarbituric acid triphenyl tetrazolium salt |

| Molecular Formula | C₃₁H₂₇N₆O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Z | 4 |

| a (Å) | 15.3678(9) |

| b (Å) | 12.2710(7) |

| c (Å) | 21.8514(13) |

| α (°) | 90 |

| β (°) | 109.867(2) |

| γ (°) | 90 |

| Volume (ų) | 3875.5(4) |

This data for a salt of a close analogue strongly suggests that this compound can readily form ionic species that will crystallize in distinct structures governed by both ionic and hydrogen bonding interactions. The specific cation will influence the resulting crystal lattice.

Computational and Theoretical Chemistry Approaches in Pyrimidinedione Research

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure of 5-phenyl-4,6(1H,5H)-pyrimidinedione. Methods like Density Functional Theory (DFT) are frequently employed to investigate molecular geometry and vibrational frequencies. For instance, calculations on related pyrimidine (B1678525) structures, such as 5-phenyl-2-(4-pyridyl)pyrimidine, have been performed using DFT with the B3LYP functional and a 6-311G(d) basis set to successfully predict vibrational frequencies that closely match experimental observations. researchgate.net

These computational studies also allow for the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. Furthermore, the analysis of the molecular electrostatic potential (MEP) map provides valuable information about the charge distribution and identifies regions susceptible to electrophilic and nucleophilic attack. nih.gov For example, in a study of a pyrazoline derivative, the MEP map revealed that negative electrostatic potential was localized over the carbonyl group, indicating it as a likely site for electrophilic attack. nih.gov

Conformational Analysis and Molecular Dynamics Simulations of Pyrimidinedione Derivatives

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the potential energy surface of a molecule and identify its stable conformations.

MD simulations can further provide insights into the dynamic behavior of these molecules in different environments, such as in aqueous solution, which is more representative of physiological conditions.

Prediction and Modulation of Physicochemical Properties, Including pKa Values

The physicochemical properties of a drug candidate, such as its acid dissociation constant (pKa), play a significant role in its pharmacokinetic profile. mrupp.info Computational methods offer a rapid and cost-effective way to predict these properties. nih.gov

Quantum chemical calculations, often combined with a continuum solvation model like the SM8 aqueous solvent model, can be used to estimate the pKa values of pyrimidine derivatives. nih.gov A quantitative structure-activity relationship (QSAR) approach can be employed, where the energy difference between the parent compound and its dissociated form is used as a descriptor to correlate with experimental pKa values. nih.gov For pyrimidines, this approach has shown excellent correlation for both cation-to-neutral (pKa1) and neutral-to-anion (pKa2) dissociations. nih.gov

Various semi-empirical quantum chemical methods, such as PM3/COSMO and AM1/COSMO, have also been benchmarked for their ability to predict pKa values of drug-like molecules, including those with amine groups. peerj.comresearchgate.net These methods, which compute the pKa relative to a reference compound, have demonstrated reasonable accuracy with root-mean-square errors in the range of 1.0 to 1.6 pH units. peerj.comresearchgate.net

Table 1: Comparison of Computational Methods for pKa Prediction

| Method | Key Features | Typical RMSE (pH units) |

| DFT with SM8 | Uses energy difference between protonated and deprotonated states. | High accuracy with good correlation (R² > 0.96 for pyrimidines). nih.gov |

| PM3/COSMO | Semi-empirical method using an isodesmic reaction approach. | 1.0 ± 0.2 (when outliers are removed). peerj.comresearchgate.net |

| AM1/COSMO | Similar to PM3/COSMO, another semi-empirical method. | 1.1 ± 0.3 (when outliers are removed). peerj.comresearchgate.net |

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and optimizing lead compounds. nih.gov

Analysis of Predicted Binding Modes and Affinities

Docking simulations for pyrimidinedione derivatives can predict how these molecules fit into the binding pocket of a biological target. The output of a docking study includes various binding poses ranked by a scoring function, which estimates the binding affinity. This information is crucial for understanding the structure-activity relationship (SAR) of a series of compounds. For instance, the identification of a series of pyrimidinone sulfones as potent agonists for the APJ receptor was guided by such computational approaches. nih.gov

Elucidation of Molecular Interactions with Biological Targets

Beyond predicting the binding pose, molecular docking elucidates the specific molecular interactions between the ligand and the receptor. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. A molecular docking study on a pyrazoline derivative suggested that the fluorine atom on a phenyl ring and a carbonyl group were critical for binding, indicating that the compound might exhibit phosphodiesterase inhibitory activity. nih.gov Understanding these key interactions is vital for designing more potent and selective inhibitors.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry can also be used to investigate the mechanisms of chemical reactions, including the synthesis of pyrimidinedione derivatives. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the entire reaction pathway.

For example, a computational study on the synthesis of pyrrolidinedione derivatives via a Nef-type rearrangement-cyclization reaction elucidated the energy barriers for each step of the process. rsc.org The study found that while the final cyclization step had a low energy barrier (11.9 kJ mol⁻¹), a preceding tautomerization step had a much higher barrier (178.4 kJ mol⁻¹), indicating that this was likely the rate-limiting step. rsc.org Such detailed mechanistic insights are invaluable for optimizing reaction conditions and improving yields.

Structure Activity Relationship Sar Studies and Molecular Design Principles Based on the 5 Phenyl 4,6 1h,5h Pyrimidinedione Scaffold

Impact of Phenyl Substitutions on Molecular Functionality

The phenyl ring at the 5-position of the pyrimidinedione scaffold is a key determinant of its biological activity. Modifications to this aromatic ring have been shown to significantly impact the potency and selectivity of the resulting compounds. These effects can be broadly categorized into electronic and steric influences.

Electronic Effects of Substituents on Biological Activity

The electronic nature of substituents on the 5-phenyl ring plays a critical role in modulating the biological activity of 5-phenyl-4,6(1H,5H)-pyrimidinedione derivatives. The introduction of electron-withdrawing or electron-donating groups can alter the electron density of the phenyl ring and, by extension, the entire molecule, influencing its binding affinity to target proteins.

For instance, in a series of 2,4-diamino-5-aryl-6-ethylpyrimidines designed as dihydrofolate reductase (DHFR) inhibitors, the presence of specific substituents on the 5-aryl ring was paramount for enzyme inhibition. nih.gov Maximal inhibitory activity was observed when a benzylamino or N-alkylbenzylamino group was placed at the 4-position of the phenyl ring, coupled with a nitro group at the 3-position. nih.gov The potent activity of these compounds suggests that a combination of electron-donating and electron-withdrawing groups can create a favorable electronic profile for interaction with the DHFR active site. Conversely, analogues lacking the 3-nitro group or having 3-amino or 3-azido substituents were found to be only weakly active or inactive, highlighting the critical role of the electronic landscape of the phenyl ring. nih.gov

Similarly, in the development of anticonvulsant agents based on a 7-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine scaffold, which can be considered a bioisostere of the 5-phenyl-pyrimidinedione core, the electronic properties of the phenyl ring substituents were found to be influential. The introduction of a chlorine atom at the 4-position of the phenyl ring in 5-(4-chlorophenyl)-4,5-dihydrothieno[2,3-e] nih.govdundee.ac.uksci-hub.setriazolo[4,3-a]pyridine resulted in a compound with superior anticonvulsant activity compared to other derivatives. nih.gov This suggests that an electron-withdrawing group at this position enhances the desired biological effect.

The following table summarizes the impact of electronic substitutions on the phenyl ring on the biological activity of pyrimidine (B1678525) derivatives.

| Compound Series | Substituent(s) on Phenyl Ring | Observed Biological Activity |

| 2,4-Diamino-5-aryl-6-ethylpyrimidines | 4-Benzylamino and 3-Nitro | Maximal DHFR inhibition nih.gov |

| 2,4-Diamino-5-aryl-6-ethylpyrimidines | 3-Amino or 3-Azido | Weak or inactive as DHFR inhibitors nih.gov |

| 7-Phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridines | 4-Chloro | Potent anticonvulsant activity nih.gov |

Steric Hindrance and Conformational Flexibility in Structure-Activity Relationships

In the aforementioned series of 2,4-diamino-5-aryl-6-ethylpyrimidine DHFR inhibitors, the presence of a bulky benzylamino or N-alkylbenzylamino group at the 4-position of the phenyl ring was found to be optimal for activity. nih.gov This suggests that the binding site can accommodate and may even require a certain degree of steric bulk at this position for effective interaction. The increased activity of the N-alkylated derivatives further underscores the importance of the size and shape of this substituent.

Modifications at Other Positions of the Pyrimidinedione Ring (e.g., N-alkylation, substitution at position 6)

Modifications at other positions of the pyrimidinedione ring, such as N-alkylation and substitution at the C6 position, have been extensively explored to further optimize the biological activity of this class of compounds.

N-alkylation of the pyrimidinedione ring has been shown to have a profound impact on the pharmacokinetic and pharmacodynamic properties of these molecules. For example, in a series of N-alkyl-5-hydroxypyrimidinone carboxamides developed as antitubercular agents, the nature of the N-alkyl group was critical for activity. nih.gov These modifications can influence the lipophilicity, metabolic stability, and receptor affinity of the compounds.

Substitution at the C6 position of the pyrimidinedione ring has also been a successful strategy for enhancing biological activity. In a study of 2,4(1H,3H)-pyrimidinedione derivatives as HIV-1 reverse transcriptase inhibitors, the addition of a benzoyl group at the C6 position was found to significantly contribute to their antiviral activity. This suggests that a bulky, aromatic substituent at this position is well-tolerated and can lead to improved potency.

Bioisosteric Replacements within the Pyrimidinedione Scaffold for Enhanced Efficacy

Bioisosteric replacement is a powerful strategy in medicinal chemistry that involves substituting one atom or group of atoms with another that has similar physical or chemical properties, with the goal of improving the biological properties of a compound. nih.gov This approach has been successfully applied to the this compound scaffold to enhance efficacy, improve pharmacokinetic profiles, and reduce toxicity.

A common bioisosteric replacement for the pyrimidinedione ring is the tetrazole ring. researchgate.net In the development of anticonvulsant agents, 5-substituted 1H-tetrazole derivatives have shown significant activity, suggesting that the tetrazole nucleus can effectively mimic the key interactions of the pyrimidinedione ring. researchgate.net

Another example of bioisosteric replacement involves the substitution of the phenyl ring with other aromatic or heteroaromatic systems. For instance, the replacement of a phenyl ring with a thiophene (B33073) ring has been shown to be a successful strategy in various drug discovery programs. nih.gov This substitution can alter the electronic and steric properties of the molecule, leading to improved activity or selectivity.

The table below provides examples of bioisosteric replacements for the this compound scaffold.

| Original Scaffold/Group | Bioisosteric Replacement | Rationale/Observed Effect |

| Pyrimidinedione ring | Tetrazole ring | Mimics key interactions, leading to anticonvulsant activity researchgate.net |

| Phenyl ring | Thiophene ring | Alters electronic and steric properties, potentially improving activity nih.gov |

Scaffold Hopping and Lead Optimization Strategies in Pyrimidinedione Design

In the context of pyrimidinedione design, scaffold hopping has been employed to move from the pyrimidinedione core to other heterocyclic systems. For example, a scaffold hopping approach was used to discover a series of pyridine (B92270) derivatives as potent inhibitors of cyclin-dependent kinase 2 (CDK2). This strategy can lead to the identification of compounds with significantly different backbones but similar biological activity.

Lead optimization often involves a combination of scaffold hopping and other medicinal chemistry strategies, such as the introduction of various substituents to explore the SAR of the new scaffold. For instance, in the development of proteasome inhibitors, a scaffold-hopping strategy led to the identification of a preclinical candidate. dundee.ac.uk This involved exploring different bicyclic core structures and optimizing the substituents to achieve the desired balance of potency, solubility, and metabolic stability. dundee.ac.uk

Role of this compound as a Core for Developing Biologically Active Chemical Entities

The this compound scaffold has proven to be a highly valuable core structure for the development of a wide range of biologically active compounds. Its versatility stems from the presence of multiple sites for chemical modification, allowing for the generation of large and diverse chemical libraries for high-throughput screening and lead optimization.

This scaffold has been successfully utilized to develop agents targeting various diseases. For example, derivatives of this core have been investigated as:

Anticonvulsants: The anticonvulsant activity of pyrimidine derivatives has been well-documented, with many compounds showing potent activity in animal models of epilepsy. nih.govresearchgate.netfrontiersin.org

Anticancer agents: The pyrimidine scaffold is a common feature in many anticancer drugs, and derivatives of this compound have been explored as inhibitors of various cancer-related targets, such as protein kinases and dihydrofolate reductase. nih.govnih.gov

CNS agents: The pyrimidine core is a key component of many centrally acting drugs, and derivatives of this scaffold have been designed as agents targeting various CNS receptors and enzymes. nih.gov

Enzyme inhibitors: The ability to introduce a variety of substituents onto the this compound scaffold makes it an ideal template for the design of specific enzyme inhibitors. nih.gov

Bone anabolic agents: Recent studies have shown that pyrimidine derivatives can promote osteogenesis, highlighting the potential of this scaffold in the development of new treatments for bone disorders. nih.gov

The continued exploration of the SAR of the this compound scaffold, coupled with modern drug design strategies such as scaffold hopping and bioisosteric replacement, will undoubtedly lead to the discovery of new and improved therapeutic agents in the future.

Advanced Applications and Future Research Directions in Medicinal Chemistry Utilizing the 5 Phenyl 4,6 1h,5h Pyrimidinedione Core

Pyrimidinediones as Enzyme and Receptor Modulators

The inherent structural features of the 5-phenyl-4,6(1H,5H)-pyrimidinedione core make it an ideal starting point for the development of potent and selective modulators of various biological targets. Researchers have successfully synthesized derivatives that exhibit significant inhibitory or modulatory activity against enzymes and receptors implicated in a variety of disease states.

Inhibition of Dipeptidyl Peptidase IV (DPP-4)

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1). nih.gov Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes mellitus. nih.govnih.gov The pyrimidinedione scaffold has been explored for the development of novel DPP-4 inhibitors. For instance, novel inhibitors featuring a pyrazolidine (B1218672) scaffold have been identified and shown to be selective and competitive inhibitors of DPP-IV. nih.gov

Research has demonstrated that pyrazolidine derivatives can effectively inhibit rat plasma, porcine kidney, and human Caco-2 DPP-IV with IC₅₀ values in the low micromolar range. nih.gov Furthermore, oral administration of these compounds leads to potent and rapid inhibition of circulating DPP-IV in animal models, along with improved glucose tolerance. nih.gov The interaction of these inhibitors with DPP-4 is often characterized by the formation of a stable complex, effectively blocking the enzyme's activity. nih.gov Flavonoids have also been investigated as DPP-4 inhibitors, with studies revealing that they can effectively quench the intrinsic fluorescence of DPP-4 by forming an unstable complex. nih.gov

| Compound Type | Target | Key Findings |

| Pyrazolidine derivatives | DPP-IV | Selective and competitive inhibition with IC₅₀ values in the low micromolar range; improved glucose tolerance in vivo. nih.gov |

| Flavonoids | DPP-4 | Effective quenching of intrinsic fluorescence through complex formation. nih.gov |

Modulation of µ-Opioid Receptors

The µ-opioid receptor (MOR) is a key target for the management of pain. nih.gov While traditional opioid agonists are effective analgesics, they are associated with significant side effects. researchgate.netnih.gov Recent research has focused on developing novel modulators of the MOR with improved safety profiles. In a significant breakthrough, a compound incorporating a 2-{[2-(6-chloro-3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]sulfanyl}-5-phenyl-4,6-(1H,5H)-pyrimidinedione core was identified to activate the µ-opioid receptor in the presence of antagonists like naloxone (B1662785) or naltrexone. nih.gov

This antagonist-dependent activation is a novel mechanism of MOR modulation. nih.gov A structure-activity relationship study led to the design of a specific compound that activated MOR in the presence of naloxone with an EC₅₀ of 3.3 ± 0.2 μM. nih.gov Computer modeling suggests that this compound interacts with key residues in the MOR, including Ser196, Tyr149, and Trp192, through hydrogen bonding, π-π stacking, and sulfur-aromatic interactions. nih.gov This discovery opens up new avenues for the development of safer and more effective MOR modulators. nih.gov

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins (B1171923) and are key targets for anti-inflammatory drugs. nih.gov The development of selective COX-2 inhibitors is a major goal in this area to reduce the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov The pyrimidine (B1678525) scaffold has been utilized in the design of selective COX-2 inhibitors. For example, a series of 1-phenylpyrazolo[3,4-d]pyrimidine derivatives have been synthesized and shown to be more potent inhibitors of COX-2 than COX-1. nih.gov

One of the most potent compounds from this series, a 5-aminopyrazole derivative, exhibited an ED₅₀ of 87.9 μmol/kg, which was more potent than the well-known COX-2 inhibitor celecoxib. nih.gov Another study focused on 5,5-diarylhydantoin derivatives bearing a methylsulfonyl COX-2 pharmacophore. nih.gov A lead compound from this series, 5-[4-(methylsulfonyl)phenyl]-5-phenyl-hydantoin, was found to be a highly potent and selective COX-2 inhibitor with an IC₅₀ of 0.077 μM and a selectivity index greater than 1298, surpassing that of celecoxib. nih.gov Molecular modeling studies revealed that the p-MeSO₂ group of this compound orients into the secondary pocket of the COX-2 binding site. nih.gov

| Compound Series | Target | Potency and Selectivity |

| 1-Phenylpyrazolo[3,4-d]pyrimidines | COX-2 | More potent inhibition of COX-2 over COX-1; ED₅₀ of 87.9 μmol/kg for the most potent derivative. nih.gov |

| 5,5-Diarylhydantoins | COX-2 | IC₅₀ = 0.077 μM; Selectivity Index > 1298. nih.gov |

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair, and its inhibition is a promising strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways. nih.govcancer.gov The pyrimidinedione nucleus, being a core component of nucleosides like thymidine, has been a logical starting point for designing PARP inhibitors. nih.gov

Studies on various analogs of deoxythymidine and deoxyuridine have revealed important structural requirements for PARP inhibition. The nature of the substituent at the 5-position of the pyrimidine ring was found to be a critical determinant of inhibitory potency. nih.gov For instance, (E)-5-(2-bromovinyl)-2'-deoxyuridine and 5-trifluoromethyl-2'-deoxyuridine displayed potent PARP inhibition with Kᵢ values of 6 μM and 1.6 μM, respectively. nih.gov Furthermore, modifications at the sugar moiety, such as the introduction of an azido (B1232118) group at the 5'-position of 5'-deoxythymidine, also resulted in potent PARP inhibitors. nih.gov These findings underscore the potential of pyrimidinedione-based nucleoside analogs as effective PARP inhibitors.

| Compound Type | Target | Key Findings on Structure-Activity Relationship |

| Deoxythymidine/Deoxyuridine Analogs | PARP | The size of the substituent at the 5-position of the pyrimidine ring is crucial for inhibitory activity. nih.gov |

| (E)-5-(2-bromovinyl)-2'-deoxyuridine | PARP | Kᵢ = 6 μM. nih.gov |

| 5-Trifluoromethyl-2'-deoxyuridine | PARP | Kᵢ = 1.6 μM. nih.gov |

Pyrimidinedione Derivatives in Targeted Chemical Biology Probes

The development of targeted chemical biology probes is essential for understanding complex biological processes and for the validation of new drug targets. The versatility of the pyrimidinedione scaffold allows for its incorporation into molecules designed to interact with specific biological targets with high affinity and selectivity. For instance, novel pyrimidine-5-carbonitrile derivatives have been designed and synthesized as potential inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis. nih.gov Some of these compounds exhibited higher cytotoxic activities against cancer cell lines than the standard drug sorafenib, with IC₅₀ values in the low micromolar range. nih.gov Molecular docking studies confirmed that these derivatives bind to the VEGFR-2 active site in a manner similar to sorafenib. nih.gov

Development of Novel and Efficient Synthetic Methodologies for Pyrimidinedione Analogues

The efficient and versatile synthesis of pyrimidinedione analogues is crucial for exploring their full potential in medicinal chemistry. Researchers are continuously developing novel synthetic methodologies to access a wider range of structurally diverse compounds. A microwave-assisted strategy has been successfully employed for the synthesis of 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones. nih.gov This method involves the oxidative coupling of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide with various aldehydes in the presence of K₂S₂O₈, providing the desired products in excellent yields. nih.gov

Another efficient method utilizes a microwave reactor for the synthesis of N'-aryl/(alkyl) substituted N-[(4-hydroxy-6-phenyl)pyrimidin-2-yl]guanidines from the corresponding cyanamides and amines. byu.edu This reaction proceeds rapidly, with good to excellent yields, and offers a straightforward work-up procedure. byu.edu Such advancements in synthetic chemistry are instrumental in accelerating the discovery and development of new pyrimidinedione-based therapeutic agents.

Integration of Computational Design with Synthetic and Biological Evaluation Workflows

The modern drug discovery process for compounds based on the this compound scaffold is a synergistic cycle of computational design, chemical synthesis, and biological testing. This integrated workflow accelerates the identification of lead compounds and optimizes their therapeutic properties.

Computational tools are pivotal in the initial stages of design. Molecular docking simulations are employed to predict how novel derivatives of the pyrimidinedione core will bind to specific biological targets, such as enzymes or receptors. nih.govresearchgate.net For instance, in the development of inhibitors for BRAF(V600E), a protein implicated in certain cancers, molecular docking was used to determine the probable binding mode of 5-phenyl-1H-pyrazole derivatives within the enzyme's active site. nih.gov This virtual screening allows researchers to prioritize compounds that are most likely to exhibit high binding affinity and selectivity, thereby focusing synthetic efforts on the most promising candidates.

Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies are also crucial components of this integrated approach. nih.gov After an initial series of compounds is synthesized and evaluated, 3D-QSAR models can be built to correlate the structural features of the molecules with their biological activity. nih.gov This provides a deeper understanding of the chemical properties that drive potency and allows for the rational design of subsequent generations of compounds with improved efficacy.

This iterative process was successfully applied in the discovery of novel inhibitors for microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), a key enzyme in the inflammatory pathway. nih.gov Starting from a lead compound identified through virtual screening, researchers designed, synthesized, and evaluated a series of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones. nih.gov The biological data from in vitro assays fed back into the design cycle, leading to the identification of potent and selective mPGES-1 inhibitors. nih.gov This demonstrates a successful workflow where computational predictions guide synthetic chemistry, and the resulting biological data refines subsequent computational models.

Table 1: Research Findings on Computationally Designed Pyrimidine and Bioisosteric Analogs

| Compound Series | Computational Method | Biological Target | Key Findings | Reference |

|---|---|---|---|---|

| 5-phenyl-1H-pyrazole derivatives | Molecular Docking, 3D-QSAR | BRAF(V600E) | Compound 5h showed potent inhibitory activity (IC50 = 0.33 μM) and strong antiproliferative effects against WM266.4 and A375 cancer cell lines. | nih.gov |

| 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones | Structure-based virtual screening | mPGES-1 | Identified potent inhibitors of human mPGES-1 with high selectivity over COX isozymes, presenting a new class of potential anti-inflammatory agents. | nih.gov |

| Pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives | Molecular Modeling | Phosphodiesterase-5 (PDE5) | Most tested compounds showed a binding mechanism similar to vardenafil, with compound 24 being the most active in the series. | researchgate.net |

Emerging Trends and Future Perspectives for the this compound Scaffold in Rational Drug Discovery

The this compound scaffold and its bioisosteres continue to be a focal point of significant research, with several emerging trends pointing to a vibrant future in rational drug discovery. The versatility of the pyrimidine ring allows for structural modifications at multiple positions, making it a valuable template for targeting a diverse range of biological entities. mdpi.com

A major trend is the development of highly selective kinase inhibitors. nih.gov Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Derivatives of the N-phenyl-pyrimidin-2-amine core have been established as potent inhibitors of Aurora kinases A and B, with lead compound 18 (CYC116) advancing to clinical trials. nih.gov Similarly, structure-guided design has produced potent and orally active inhibitors of lymphocyte specific kinase (Lck) from a pyrimido[1,2-a]benzimidazol-5(6H)-one core, showing promise for treating autoimmune and inflammatory disorders. nih.gov

Another significant area of research is in cancer therapy beyond kinase inhibition. Pyrimidinone molecules, specifically 5-halo-6-phenyl pyrimidinones, have been identified as potent inducers of natural killer (NK) cells, a critical component of the innate immune system's response to tumors. nih.gov This immunomodulatory approach represents a promising avenue for developing new anticancer agents. nih.gov Furthermore, other pyrimidine derivatives have been designed to induce a specific type of non-apoptotic cell death called methuosis, showing high cytotoxicity against various cancer cell lines while remaining less toxic to normal cells. figshare.com

The development of novel anti-inflammatory agents is also a key future direction. nih.govnih.gov Researchers are exploring pyrimidine derivatives as inhibitors of targets like mPGES-1 to achieve potent anti-inflammatory effects without the adverse effects associated with traditional NSAIDs and COX-2 inhibitors. nih.gov

Future perspectives for the scaffold involve its application in increasingly complex and targeted therapeutic strategies. This includes the design of dual-target inhibitors, the development of agents for neurodegenerative diseases, and the creation of new antiviral and antibacterial drugs. The ability of the pyrimidine ring to act as a bioisostere for other aromatic systems and its capacity to form crucial hydrogen bonds ensure its continued relevance. mdpi.com As synthetic methodologies become more advanced and our understanding of disease biology deepens, the this compound scaffold is poised to remain a cornerstone of medicinal chemistry for years to come.

Table 2: Emerging Therapeutic Applications of the Pyrimidine Core

| Derivative Class | Therapeutic Area | Mechanism/Target | Key Findings | Reference |

|---|---|---|---|---|

| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines | Oncology | Aurora Kinase A & B Inhibition | Compound 18 (CYC116) showed potent kinase inhibition and entered Phase I clinical trials. | nih.gov |

| 5-halo-6-phenyl pyrimidinones | Oncology | Natural Killer (NK) Cell Activation | Demonstrated strong induction of NK cell cytotoxicity across multiple mouse strains, suggesting potential as anticancer immunomodulators. | nih.gov |

| 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazides | Oncology | Methuosis Induction | Compound 12A selectively induced methuotic cell death in cancer cells and inhibited tumor growth in a xenograft model. | figshare.com |

Q & A

Basic: What are the common synthetic routes for 5-Phenyl-4,6(1H,5H)-pyrimidinedione derivatives, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves cyclization of substituted malonic acid derivatives with urea or thiourea under acidic or basic conditions. For example, dihydro-5-phenyl-5-propyl derivatives are synthesized via condensation reactions using alkyl halides or aldehydes to introduce substituents at the N-5 position . Reaction temperature, solvent polarity, and catalyst choice (e.g., sodium methoxide in methanol) critically affect yield and purity. Optimization studies suggest that higher temperatures (80–100°C) and polar aprotic solvents (e.g., DMF) improve cyclization efficiency .

Basic: Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substitution patterns, particularly at the N-5 phenyl and alkyl groups. Infrared (IR) spectroscopy identifies carbonyl (C=O, ~1700 cm⁻¹) and thione (C=S, ~1200 cm⁻¹) functionalities. Mass spectrometry (MS) provides molecular weight validation, while X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .

Advanced: How do substitutions at the N-5 position of the pyrimidinedione scaffold affect inhibitory activity against bacterial enzymes like AAC(6′)-Ib?

Answer:

Substituents at N-5 modulate steric and electronic interactions with the enzyme’s active site. For instance, phenyl groups enhance binding affinity via π-π stacking with aromatic residues, while polar substitutions (e.g., benzoic acid) improve solubility without compromising inhibition. Docking studies reveal that bulky groups like furan-2-ylmethylidene at position 5 increase steric hindrance, reducing inhibitor-enzyme complementarity. Activity drops sharply with electron-withdrawing groups (e.g., Cl on phenyl), as observed in compound 2b (IC₅₀ increased by 40%) .

Advanced: What experimental approaches are used to resolve contradictions in activity data between structurally similar pyrimidinedione derivatives?

Answer:

Contradictions often arise from variations in assay conditions (e.g., pH, ionic strength) or off-target effects. To address this: